

# A Comparative Guide to the Pharmacokinetics of Temsavir Across Species

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## Compound of Interest

Compound Name: Temsavir

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This guide provides a comprehensive comparison of the pharmacokinetic properties of **Temsavir**, the active moiety of the HIV-1 attachment inhibitor **Fostemsavir**, across various preclinical species and humans. The data presented is essential for translating preclinical findings to clinical outcomes and for understanding the species-specific disposition of this antiretroviral agent.

## Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of **Temsavir** following oral administration of its prodrug, **Fostemsavir**, in rats, dogs, monkeys, and humans. **Temsavir** is also referred to by its development code BMS-626529, and its prodrug **Fostemsavir** as BMS-663068.

Table 1: Oral Bioavailability and Systemic Exposure (AUC) of **Temsavir** in Different Species

Species	Dose (of Prodrug)	Oral Bioavailability (%)	Oral AUC ( $\mu\text{M}\cdot\text{h}$ )	Reference Compound
Rat (Sprague-Dawley)	5 mg/kg	82	111	Temsavir (3)
Dog (Beagle)	5 mg/kg	89	61	Temsavir (3)
Cynomolgus Monkey	5 mg/kg	64	14	Temsavir (3)
Rat, Dog, Monkey	Low doses	80-122	Not Specified	Temsavir (31)

Note: In the referenced study, **Temsavir** is denoted as compound '3' and in another as '31', both referring to the same active moiety. The high oral bioavailability of **Temsavir** is achieved through the administration of its phosphonooxymethyl prodrug, **Fostemsavir** (denoted as '35' or '4').<sup>[1][2]</sup>

Table 2: Pharmacokinetic Parameters of **Temsavir** in Humans

Parameter	Value	Condition
Absolute Bioavailability	~27%	Following a single dose of Fostemsavir extended-release tablet.[3]
Time to Peak (Tmax)	~4 hours	Following administration of Fostemsavir with or without various co-administered drugs. [4]
Plasma Half-life ( $t_{1/2}$ )	7-14 hours	For the extended-release formulation.[3]
Effect of Food	AUC increased by 81%	With a high-fat meal compared to fasting.[5]
Protein Binding	~88%	Primarily to human serum albumin.

## Experimental Protocols

### Preclinical Pharmacokinetic Studies (Rat, Dog, Monkey)

Animals:

- Rats: Male Sprague-Dawley rats.[2]
- Dogs: Beagle dogs.
- Monkeys: Cynomolgus monkeys.[2]

Drug Administration:

- **Fostemsavir** (prodrug of **Temsavir**) was administered orally.
- For intravenous studies to determine absolute bioavailability, **Temsavir** was administered directly.

- Formulation: Test compounds were often formulated in solutions such as polyethylene glycol (PEG 400)/ethanol.[1]
- Fasting: Animals, particularly rats, were typically fasted overnight prior to oral dosing.[2]

#### Blood Sampling:

- Serial blood samples were collected at predetermined time points post-dosing to characterize the plasma concentration-time profile.

#### Bioanalytical Method:

- Plasma concentrations of **Temsavir** were quantified using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.[6]

## Human Pharmacokinetic Studies

#### Study Design:

- Studies were typically open-label, single-sequence, multiple-dose, or crossover designs conducted in healthy adult participants or HIV-1 infected patients.[4][7]

#### Drug Administration:

- **Fostemsavir** was administered as an oral extended-release tablet (e.g., 600 mg).[3]
- Studies investigated single and multiple-dose pharmacokinetics, as well as the effects of food and co-administration with other antiretroviral agents.[4][5]

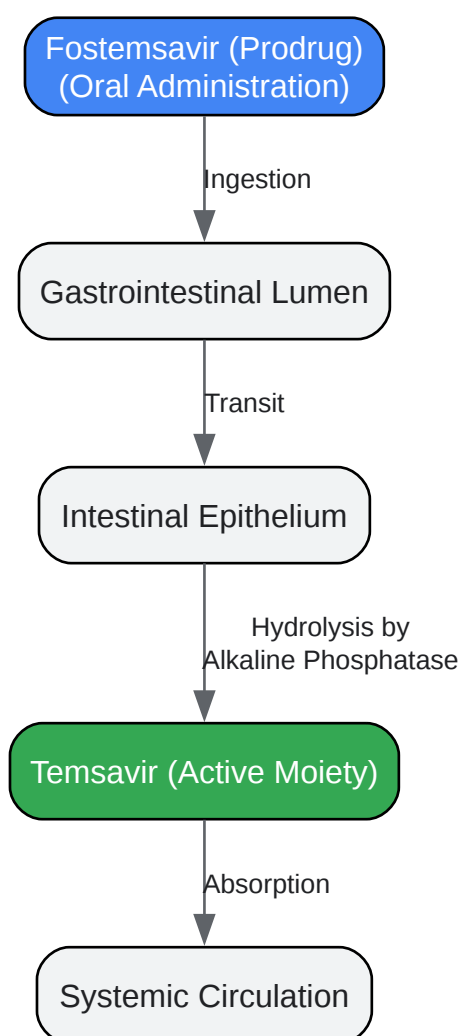
#### Blood Sampling and Analysis:

- Serial pharmacokinetic blood samples were collected at various time points post-dose (e.g., up to 96 hours).[7]
- Plasma concentrations of **Temsavir** were determined using a validated LC-MS/MS method. Sample preparation typically involved protein precipitation with acetonitrile.[6]

## Metabolic Pathways and Experimental Workflows

## Metabolism of Fostemsavir to Temsavir

**Fostemsavir** is a prodrug that is rapidly and extensively hydrolyzed by intestinal alkaline phosphatases to its active form, **Temsavir**. This conversion primarily occurs at the epithelial surface of the gut.[3]



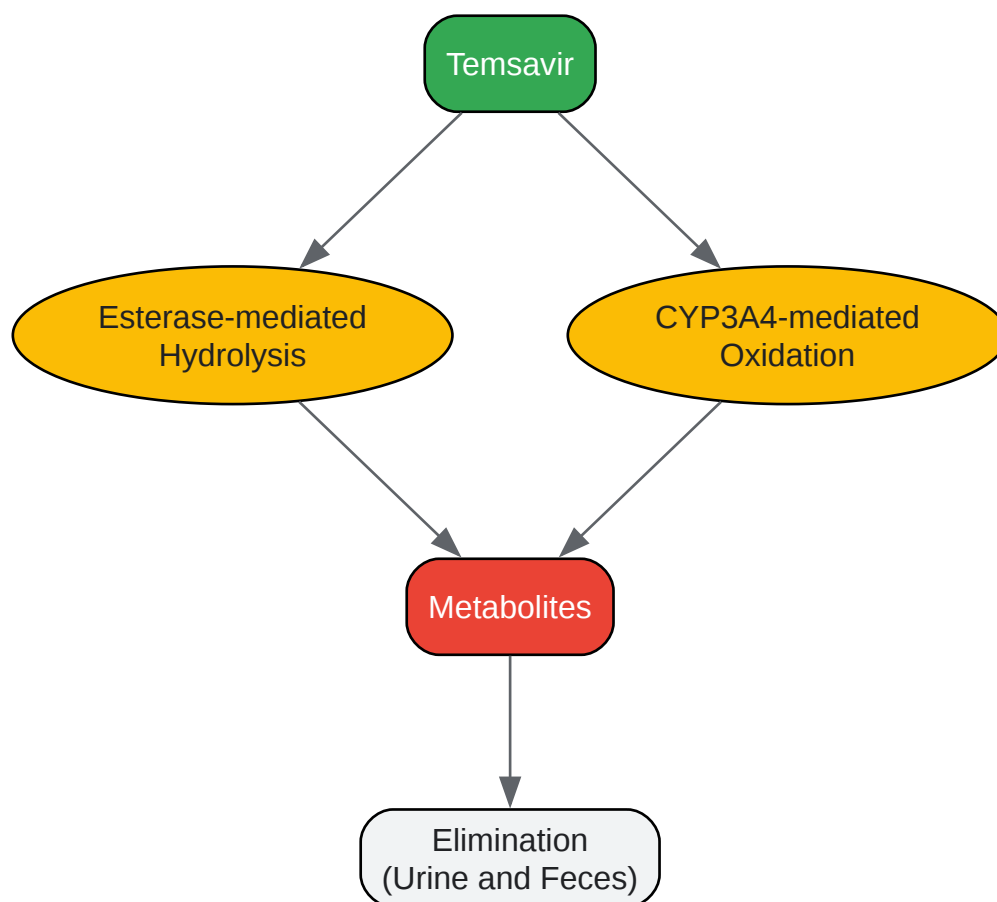
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**Figure 1.** Conversion of Fostemsavir to Temsavir.

## Metabolic Pathways of Temsavir

**Temsavir** is primarily eliminated through metabolism. The major metabolic pathways are hydrolysis mediated by esterases and, to a lesser extent, oxidation via cytochrome P450 3A4

(CYP3A4).[3] Preclinical studies in rats, dogs, and monkeys suggest that the in vivo oxidative metabolism is qualitatively similar to that in humans.[8]

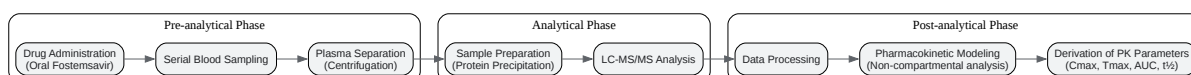


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**Figure 2.** Major metabolic pathways of **Temsavir**.

## Experimental Workflow for Pharmacokinetic Analysis

The general workflow for determining the pharmacokinetic profile of **Temsavir** in preclinical and clinical studies is outlined below.



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**Figure 3.** General workflow for pharmacokinetic analysis.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 3. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Pharmacokinetics of Temsavir, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. [liverpool-hiv-hep.s3.amazonaws.com](https://liverpool-hiv-hep.s3.amazonaws.com) [[liverpool-hiv-hep.s3.amazonaws.com](https://liverpool-hiv-hep.s3.amazonaws.com)]
- 6. Development and validation of a liquid chromatography coupled to tandem mass spectrometry method for the monitoring of temsavir plasma concentrations in people living with HIV - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Week 240 Efficacy and Safety of Fostemsavir Plus Optimized Background Therapy in Heavily Treatment-Experienced Adults with HIV-1 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. Pharmacokinetics, metabolism and excretion of radiolabeled fostemsavir administered with or without ritonavir in healthy male subjects - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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